2-Methoxyphenyl(methyl)phenylphosphine

Description

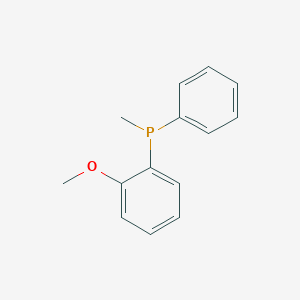

2-Methoxyphenyl(methyl)phenylphosphine (CAS 53111-20-9) is an organophosphorus compound featuring a phosphorus center bonded to three distinct substituents: a 2-methoxyphenyl group, a methyl group, and a phenyl group. This structural configuration imparts unique electronic and steric properties, making it valuable as a ligand in transition-metal catalysis. The ortho-methoxy group contributes electron-donating effects through resonance, while the methyl group introduces steric bulk. Applications include its use in hydrogenation reactions, particularly for esters and amides, where its balanced electronic profile enhances catalytic activity .

Properties

Molecular Formula |

C14H15OP |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

(2-methoxyphenyl)-methyl-phenylphosphane |

InChI |

InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI Key |

WLPVFKXJHBTYJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1P(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation from Dichlorophenylphosphine via Aryllithium Intermediates

A common route involves the reaction of dichlorophenylphosphine with aryllithium reagents derived from 2-methoxyphenyl precursors. This approach is exemplified in the synthesis of related compounds where:

- Dichlorophenylphosphine is reacted with diethylamine to form N,N-diethylamino-chlorophenylphosphine, a key intermediate.

- This intermediate is then treated with 2-methoxyphenyl lithium to afford aminophosphines.

- Acidic hydrolysis removes the amino protecting group, yielding secondary phosphine oxides.

- Subsequent alkylation with methyl halides in the presence of sodium hydride produces the tertiary phosphine oxide, which can be reduced to the phosphine.

This method achieves overall yields between 42% and 77%, with high enantiomeric purity (95–98%) for chiral derivatives, indicating good stereochemical control during alkylation.

Metalation and Alkylation of Secondary Phosphine Oxides (Michaelis–Becker Reaction)

The Michaelis–Becker reaction is employed to alkylate metalated secondary phosphine oxides:

- Secondary phosphine oxide is deprotonated with sodium hydride in tetrahydrofuran at 0 °C.

- The resulting phosphide anion is reacted with methyl iodide or other alkyl halides to introduce the methyl group.

- This reaction proceeds with high configurational stability and yields of 76–87%.

For instance, (2-methoxyphenyl)phenylphosphine oxide is converted to (2-methoxyphenyl)(methyl)phenylphosphine oxide with high enantiomeric excess, which can then be reduced to the phosphine.

Preparation via Phosphine Oxide Chlorides and Lithium Metal

A patented method describes the synthesis involving:

- Reaction of (2-methoxyphenyl)(phenyl)phosphine oxide chloride with metallic lithium in anhydrous tetrahydrofuran under inert atmosphere at 40–50 °C for 10–12 hours.

- Subsequent addition of 1,2-dibromoethane to couple and form bis(phosphine oxide) intermediates.

- Quenching with water, concentration, and precipitation with methanol yields the phosphine oxide product with about 70% yield.

This method is used primarily for preparing chiral bis(phosphine) ligands but demonstrates the utility of lithium-mediated coupling in phosphine synthesis.

Hydrolysis and Disproportionation of Dichlorophenylphosphine

Another approach involves hydrolysis of dichlorophenylphosphine to phenylphosphorous acid, followed by disproportionation under nitrogen atmosphere at 140–180 °C:

- Hydrolysis yields phenylphosphorous acid as a white solid.

- Heating induces disproportionation to phenylphosphine and phenylphosphonic acid.

- Phenylphosphine is isolated by air distillation at 140–165 °C.

- This method yields phenylphosphine with 95% purity and 95% yield.

While this method is for phenylphosphine, it provides foundational chemistry relevant to preparing substituted phosphines like 2-methoxyphenyl(methyl)phenylphosphine by analogous routes.

Use of Phosphine–Borane Complexes for Protection and Functionalization

Phosphine–borane complexes serve as protective groups for labile phosphines during synthesis:

- Phosphine–boranes bearing methyl groups at phosphorus are deprotonated and alkylated with alkyl halides.

- The borane group can be removed by reaction with amines, yielding free tertiary phosphines with retention of configuration.

- Oxidation and other functionalizations can be performed on phosphine–boranes with stereochemical control.

This strategy allows for the preparation of optically active phosphines, including those with aryl substituents like 2-methoxyphenyl groups.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The aryllithium approach combined with amino protection and acidic hydrolysis is effective for synthesizing 2-methoxyphenyl-substituted phosphines with good yield and stereochemical integrity.

- Michaelis–Becker alkylation of metalated secondary phosphine oxides provides a reliable method to introduce methyl groups on phosphorus with high enantiomeric purity.

- The lithium metal coupling method is useful for constructing bis(phosphine) compounds and can be adapted for monophosphines under inert atmosphere.

- Phosphine–borane complexes serve as excellent protecting groups during synthesis, allowing functionalization and subsequent clean deprotection with retention of stereochemistry.

- Hydrolysis and disproportionation of dichlorophenylphosphine provide a classical route to phenylphosphine, which can be modified for substituted phosphines.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines with different substituents.

Substitution: It participates in substitution reactions where the methoxy or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds with altered functional groups .

Scientific Research Applications

(2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE involves its interaction with molecular targets through its phosphine group. It can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The methoxy and phenyl groups influence its reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Substituent Configuration and Electronic Effects

Key Observations :

- Electron Donation : The 2-methoxyphenyl group in the target compound provides stronger electron donation than methyl (Methyldiphenylphosphine) but weaker than tris(4-methoxyphenyl)phosphine. The para-methoxy group in the latter allows unhindered resonance, enhancing electron donation .

- Steric Effects : The ortho-methoxy group introduces steric hindrance, which can influence metal-ligand geometry and substrate selectivity. Bis(2-methoxyphenyl)phenylphosphine exhibits higher steric bulk due to two ortho-substituents .

- Oxidation State: Ethyl diphenylphosphinite (PV) differs in oxidation state from phosphines (PIII), altering donor strength and reactivity in redox-active systems .

Catalytic Performance

- Hydrogenation Reactions: this compound is effective in hydrogenating esters and amides due to its balanced electronic and steric profile. Comparatively, Methyldiphenylphosphine (lacking methoxy) shows lower activity, while Tris(4-methoxyphenyl)phosphine may over-stabilize metal centers, reducing catalytic turnover .

- Chiral Applications : The target compound can be resolved into chiral forms via methods involving 1,2-dibromoethane and lithium reduction, enabling asymmetric catalysis. Bis(2-methoxyphenyl)phenylphosphine derivatives have demonstrated success in enantioselective hydrogenation .

Biological Activity

2-Methoxyphenyl(methyl)phenylphosphine is a phosphine compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and case studies.

This compound is characterized by a phosphorus atom bonded to three distinct organic groups: a methoxy-substituted phenyl group, a methyl group, and a phenyl group. The presence of the methoxy group enhances its reactivity and solubility in organic solvents, making it suitable for various chemical transformations.

Anticancer Properties

Recent studies have indicated that phosphine compounds, including this compound, exhibit significant anticancer activity. For instance, derivatives of phosphines have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Case Study : A study on related compounds demonstrated antiproliferative effects on MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. These compounds interacted with tubulin at the colchicine-binding site, leading to mitotic catastrophe and apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects primarily involves its interaction with cellular targets:

- Metal Coordination : The phosphine group can coordinate with metal ions, forming stable complexes that enhance catalytic processes involved in biological systems.

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for mitosis, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Phosphines

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Microtubule destabilization |

| CA-4 (Reference Compound) | MCF-7 | 3.9 | Colchicine-binding site interaction |

| Compound 9q | MDA-MB-231 | 23-33 | Tubulin polymerization inhibition |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-methoxyphenylmagnesium bromide with dichlorophenylphosphine under inert conditions to prevent oxidation. This compound has potential applications in:

- Medicinal Chemistry : As a precursor for developing new anticancer agents.

- Industrial Chemistry : Used as a ligand in metal-catalyzed reactions which are essential for synthesizing complex organic molecules.

Q & A

Q. What are the key physical and chemical properties of 2-Methoxyphenyl(methyl)phenylphosphine, and how do they influence experimental design?

Answer: The compound exhibits a melting point of 163–164°C (measured via differential scanning calorimetry) and a molecular weight of 322.34 g/mol . Its crystalline structure (confirmed by X-ray diffraction) suggests steric hindrance from the methoxyphenyl and phenyl groups, which impacts ligand coordination in catalytic systems. Researchers should account for its air sensitivity (common to tertiary phosphines) by handling it under inert atmospheres (e.g., nitrogen/argon gloveboxes) and using anhydrous solvents like THF or toluene .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Answer: A standard method involves reacting bis(2-methoxyphenyl)phenylphosphine precursors with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) at 60–80°C . Alternative routes use lithium-halogen exchange reactions with aryl halides, but these require strict temperature control (−78°C to 0°C) to avoid side reactions . Key limitations include moderate yields (50–70%) due to competing oxidation and challenges in isolating pure product from phosphine oxide byproducts.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: P NMR (δ ≈ −20 ppm for P(III) species) and H NMR (methoxy protons at δ 3.8–4.0 ppm) confirm structure and purity .

- X-ray Crystallography: Resolves stereoelectronic effects of substituents on phosphorus .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 323.34) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for asymmetric catalysis?

Answer: Chiral resolution involves reacting racemic 1,2-bis[(2-methoxyphenyl)phenylphosphine oxide]ethane with chiral auxiliaries (e.g., tartaric acid derivatives), followed by reduction with LiAlH to recover the trivalent phosphine. Enantiomeric excess (≥90%) is confirmed via chiral HPLC or P NMR with chiral shift reagents . This method is critical for synthesizing ligands for asymmetric hydrogenation .

Q. What role does this compound play in transition-metal-catalyzed C–C bond formation, and how do steric effects modulate reactivity?

Answer: The ligand’s bulky aryl groups enhance steric protection of metal centers (e.g., Pd or Rh), favoring oxidative addition in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, its electron-donating methoxy group increases metal electrophilicity, accelerating transmetallation. Comparative studies show that replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) reduces turnover frequency by 40–60% .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in catalytic cycles?

Answer: Discrepancies often arise from:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize phosphine-metal complexes but may promote oxidation.

- Impurity Profiles: Trace phosphine oxides (detected via P NMR) can inhibit catalysis.

- Metal Coordination Modes: Variable binding (monodentate vs. chelating) alters reaction pathways.

To address these, researchers should: - Standardize solvent purification methods (e.g., molecular sieves for drying).

- Use additives like triphenylphosphine to scavenge oxidized species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.